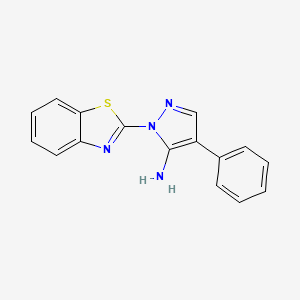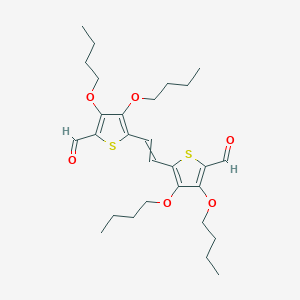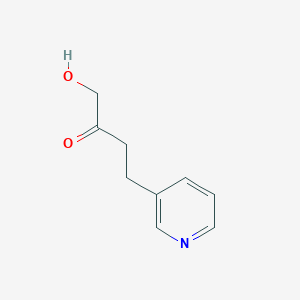
1-Hydroxy-4-(pyridin-3-YL)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-4-(pyridin-3-YL)butan-2-one is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . This compound features a pyridine ring attached to a butanone backbone, with a hydroxyl group at the first carbon position. It is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-(pyridin-3-YL)butan-2-one can be synthesized through several methods. One common approach involves the Heck reaction, where 3-halopyridine and 3-butene-1,2-diol undergo cross-coupling in the presence of a palladium catalyst and triphenylphosphine as a ligand . This method is advantageous due to its cost-effectiveness and the availability of raw materials.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1-Hydroxy-4-(pyridin-3-YL)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of 1-pyridin-3-ylbutane-2,3-dione.
Reduction: Formation of 1-hydroxy-4-(pyridin-3-YL)butan-2-ol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
1-Hydroxy-4-(pyridin-3-YL)butan-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Hydroxy-4-(pyridin-3-YL)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its pathways .
類似化合物との比較
1-Hydroxy-4-(pyridin-3-YL)butan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-1-(pyridin-3-YL)butan-1-one: Similar structure but with the hydroxyl group at a different position.
3,3-Dimethyl-1-(pyridin-3-YL)butan-2-one: Contains additional methyl groups, which can affect its reactivity and properties.
4-Hydroxy-4-(pyridin-2-YL)butan-2-one: Similar structure but with the pyridine ring attached at a different position.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its chemical behavior and applications.
特性
CAS番号 |
477782-50-6 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
1-hydroxy-4-pyridin-3-ylbutan-2-one |
InChI |
InChI=1S/C9H11NO2/c11-7-9(12)4-3-8-2-1-5-10-6-8/h1-2,5-6,11H,3-4,7H2 |
InChIキー |
LOOBIRFLTGGSEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CCC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
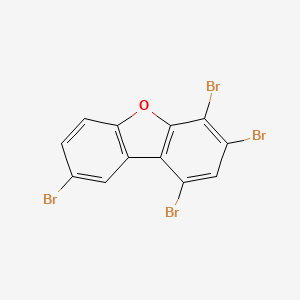
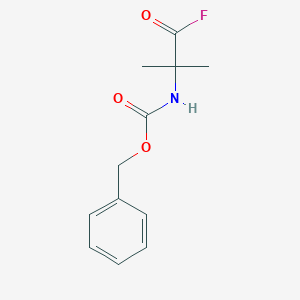
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)

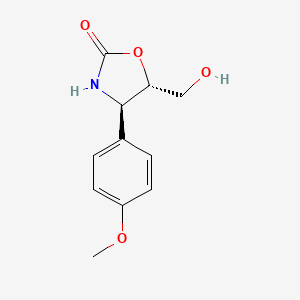


![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
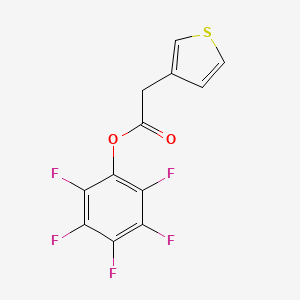
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
